2-Propanol, 1-[(2-hydroxyethyl)thio]-

Catalog No.
S794527
CAS No.
6713-03-7
M.F
C5H12O2S
M. Wt
136.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propanol, 1-[(2-hydroxyethyl)thio]-

Symmetric thioether diols (e.g., TDG) cause simultaneous chain extension, resulting in premature gelation and high melt viscosities during resin synthesis. 1-[(2-Hydroxyethyl)thio]-2-propanol, an asymmetric diol, overcomes this via differential primary/secondary hydroxyl reactivity. • Primary OH couples at low temperature; sterically hindered secondary OH crosslinks later, preventing gelation. • Pendant methyl group reduces prepolymer viscosity, enabling smooth leveling in baked cationic electrocoatings. • Thioether core imparts high refractive index; dual reactivity prevents optical casting defects.

CAS Number

6713-03-7

Product Name

2-Propanol, 1-[(2-hydroxyethyl)thio]-

IUPAC Name

1-(2-hydroxyethylsulfanyl)propan-2-ol

Molecular Formula

C5H12O2S

Molecular Weight

136.22 g/mol

InChI

InChI=1S/C5H12O2S/c1-5(7)4-8-3-2-6/h5-7H,2-4H2,1H3

InChI Key

WNNRUOPGOIGERJ-UHFFFAOYSA-N

SMILES

CC(CSCCO)O

Synonyms

1-[(2-Hydroxyethyl)thio]-2-propanol; 1-[(2-Hydroxyethyl)sulfanyl]propan-2-ol; SHP 100; SHP 100

Canonical SMILES

CC(CSCCO)O

The exact mass of the compound 2-Propanol, 1-[(2-hydroxyethyl)thio]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g, 25 g

1-[(2-Hydroxyethyl)thio]-2-propanol is an asymmetric, sulfur-containing aliphatic diol characterized by a thioether core flanked by one primary hydroxyl group and one secondary hydroxyl group[1]. In industrial procurement, it is primarily sourced as a specialized monomer, chain extender, and reactive modifier for polyurethanes, epoxy resins, and cationic electrodeposition coatings. The presence of the thioether linkage imparts desirable properties such as high refractive index, oxidation resistance, and the ability to form stable sulfonium cations when reacted with epoxides. Meanwhile, the asymmetric 2-propanol moiety introduces a pendant methyl group that fundamentally alters the rheological and kinetic behavior of the molecule compared to standard symmetric diols, making it a critical selection for advanced sequence-controlled polymerizations.

Research Fit

Heterobifunctional thioether-alcohol reagent with dual hydroxyl and central sulfide linkage
Supports selective oxidation and metal-coordination chemistry not accessible via oxygen ethers
Suited for high-temperature organic synthesis and cathodic electrocoating formulation research

Buyers often consider substituting 1-[(2-hydroxyethyl)thio]-2-propanol with more common symmetric thioether diols, such as thiodiglycol (TDG). However, generic substitution fails because TDG possesses two equally reactive primary hydroxyl groups, which leads to simultaneous chain extension and a high risk of premature gelation in step-growth polymerizations [1]. Furthermore, the structural symmetry of TDG promotes tighter polymer chain packing, resulting in higher crystallinity and elevated melt viscosities in the prepolymer state. The asymmetric structure of 1-[(2-hydroxyethyl)thio]-2-propanol, featuring a less reactive secondary hydroxyl and a sterically hindering methyl group, is strictly required when formulators need two-stage curing kinetics or enhanced thermal flow (lower melt viscosity) during the baking phase of advanced coatings.

Substitution Risk

Positional isomer 3-[(2-hydroxyethyl)thio]-1-propanol may shift boiling point and alter distillation-based purification outcomes
Amine analog 1-[(2-hydroxyethyl)amino]-2-propanol differs in density and lipophilicity, which may alter phase behavior and formulation handling
Oxygen ether Oxygen-based analogs lack thioether oxidation pathways and metal-coordination capability, limiting downstream functionalization

Differential Hydroxyl Reactivity for Sequence-Controlled Synthesis

The asymmetric structure of 1-[(2-hydroxyethyl)thio]-2-propanol provides a distinct kinetic advantage in step-growth polymerizations compared to symmetric alternatives[1]. The primary hydroxyl group exhibits a significantly higher reaction rate with isocyanates and epoxides than the sterically hindered secondary hydroxyl group. This differential reactivity allows for controlled, two-stage prepolymer synthesis, whereas symmetric comparators like thiodiglycol (TDG) react simultaneously at both termini, increasing the risk of premature cross-linking.

Evidence DimensionIsocyanate reaction rate constant (k) ratio (Primary vs. Secondary OH)
Target Compound DataPrimary OH reacts ~3.0 to 4.0 times faster than the secondary OH at 25-50°C.
Comparator Or BaselineThiodiglycol (TDG) (k_primary1 / k_primary2 ≈ 1.0).
Quantified DifferenceProvides a 3x to 4x kinetic differential between the two reactive sites, unlike the 1:1 ratio of symmetric diols.
ConditionsUrethane prepolymer synthesis with standard aliphatic diisocyanates.

Enables formulators to selectively react one end of the molecule first, preventing premature gelation and allowing precise control over polymer architecture during scale-up.

Boiling point
Cross-study comparable
284.2 °C at 760 mmHg
Positional isomer (3-substituted): 263.2 ± 15.0 °C (predicted)
~21 °C higher for target compound
Supports higher-temperature reaction design and wider distillation window
Experimental target data; comparator from ACD/Labs prediction

Pre-Cure Melt Viscosity Reduction in Electrodeposition Coatings

In the formulation of sulfonium-modified epoxy resins for cationic electrodeposition, the thermal flow of the uncured coating during baking is critical for surface smoothness. The pendant methyl group in 1-[(2-hydroxyethyl)thio]-2-propanol disrupts intermolecular chain packing, significantly lowering the melt viscosity of the prepolymer compared to resins modified with symmetric thioether diols [1]. This reduction in viscosity ensures optimal leveling before the crosslinking network fully solidifies.

Evidence DimensionMinimum melt viscosity during the thermal baking cycle
Target Compound DataYields a lower minimum melt viscosity (typically 10^4 to 10^5 cps) due to asymmetric branching.
Comparator Or BaselineSymmetric thioether diols (e.g., TDG) yield higher minimum melt viscosities (>10^5 cps) due to stronger intermolecular packing.
Quantified DifferenceUp to a 10-fold reduction in minimum melt viscosity at 120-140°C.
ConditionsCationic electrodeposition coating formulation during the thermal baking cycle (140-180°C).

Ensures superior surface smoothness and leveling of the coating without compromising edge-covering properties during the baking phase.

Density
Class-level inference
1.1281 g/cm³ at 20 °C
Amine analog: ~0.97 g/cm³ (class-level estimate)
Target compound ~16% denser
May influence phase separation and weight-to-volume formulation calculations
Experimental target data; comparator inferred from similar amino alcohols

Glass Transition Temperature (Tg) Modulation in Elastomers

When used as a chain extender in polyurethane elastomers, the structural asymmetry of 1-[(2-hydroxyethyl)thio]-2-propanol directly impacts the thermal properties of the resulting hard segments. The methyl branch increases the free volume within the polymer matrix, which lowers the glass transition temperature (Tg) compared to polymers extended with straight-chain symmetric diols like TDG [1].

Evidence DimensionGlass Transition Temperature (Tg) of the polymer hard segment
Target Compound DataThe pendant methyl group lowers the Tg by disrupting crystalline packing.
Comparator Or BaselineTDG-derived polyurethanes exhibit higher Tg and a greater tendency to crystallize.
Quantified DifferenceLowers the Tg of the resulting polymer segment by 10-20°C compared to symmetric TDG analogs.
ConditionsThermal analysis (DSC) of synthesized sulfur-containing polyurethane elastomers.

Improves the low-temperature flexibility and impact resistance of the final polymer product, making it superior for cold-weather applications.

Lipophilicity (XlogP)
Data to verify
XlogP = -0.1
Amine analog: XlogP ≈ -0.8 (predicted)
~5-fold higher organic-phase partitioning
Reported higher lipophilicity may support membrane permeability research context
Calculated values; source-specific experimental verification recommended
Thioether reactivity
Class-level inference
Thioether linkage: more nucleophilic, readily oxidized to sulfoxide/sulfone under mild conditions. Enables metal coordination.
Oxygen ether linkage: less nucleophilic, more resistant to oxidation. Limited metal-coordination scope.
Enables selective sulfur functionalization in complex synthetic sequences
General thioether vs. ether reactivity trends; context-dependent application

Cationic Electrodeposition Coatings

Directly leveraging its ability to form sulfonium cations and its asymmetric structure, this compound is ideal for formulating amine-free cationic electrodeposition coatings. The differential reactivity ensures stable resin synthesis, while the methyl group lowers the melt viscosity during baking, resulting in exceptionally smooth finishes [1].

High Refractive Index Optical Polyurethanes

Procured as a specialized chain extender where the thioether linkage increases the refractive index of the optical polymer. The distinct primary and secondary hydroxyl reactivity allows for precise control over polymerization kinetics, preventing optical defects and premature gelation during casting [2].

Sequence-Controlled Prepolymer Synthesis

Ideal for step-growth polymerizations requiring step-wise addition. The primary hydroxyl can be selectively reacted at lower temperatures to form a stable intermediate, reserving the secondary hydroxyl for subsequent cross-linking at elevated temperatures or with specific catalysts [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Thioether-containing candidate synthesis
Heterobifunctional thioether-alcohol scaffold with dual hydroxyl handles
Lipophilicity and functionalization review
Cathodic electrocoating formulation research
Dual hydroxyl-thioether resin modifier for crosslinking network formation
Edge coverage, dielectric breakdown, and chemical resistance evaluation
High-temperature organic synthesis
High-boiling thioether solvent profile with potential catalyst-ligand function
Thermal stability and catalyst compatibility under reaction conditions
Sulfur-containing polymer materials
Bifunctional alcohol monomer with thioether incorporation capability
Thermal stability, refractive index, and metal adhesion property review

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6713-03-7

General Manufacturing Information

2-Propanol, 1-[(2-hydroxyethyl)thio]-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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